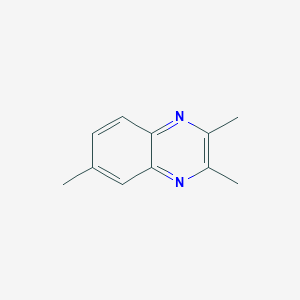

2,3,6-Trimethylquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-4-5-10-11(6-7)13-9(3)8(2)12-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRWKGBOBWHKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066231 | |

| Record name | Quinoxaline, 2,3,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-21-1 | |

| Record name | 2,3,6-Trimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17635-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 2,3,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 2,3,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,3,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,6-Trimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3,6-trimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthesis pathway and experimental workflow are provided to enhance understanding.

Core Synthesis Pathway: Condensation of 4-methyl-1,2-phenylenediamine and 2,3-butanedione

The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3][4][5] For the target molecule, this involves the reaction of 4-methyl-1,2-phenylenediamine with 2,3-butanedione (also known as diacetyl or biacetyl).

This reaction is versatile and can be performed under various conditions, including with or without a catalyst, at room or elevated temperatures, and in different solvent systems. The use of a catalyst is generally preferred to improve reaction rates and yields.

General Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Experimental Protocols and Quantitative Data

Several catalytic systems have been successfully employed for the synthesis of quinoxaline derivatives. Below are detailed experimental protocols for both catalyzed and uncatalyzed methods, which can be adapted for the synthesis of this compound.

Catalyzed Synthesis Protocol

A variety of catalysts can be utilized to promote the condensation reaction, including alumina-supported heteropolyoxometalates, iodine, and acidic catalysts.[1][4] The following is a general procedure using a solid acid catalyst.

Experimental Protocol:

-

To a solution of 4-methyl-1,2-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or toluene (10 mL) in a round-bottom flask, add 2,3-butanedione (1.0 mmol).

-

Add a catalytic amount of a selected catalyst (e.g., 10 mol% of an acid catalyst or a specified weight of a solid catalyst).

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, if a solid catalyst is used, it is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Uncatalyzed Synthesis Protocol

The condensation can also be carried out without a catalyst, often requiring elevated temperatures.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 mmol) and 2,3-butanedione (1.0 mmol) in a solvent such as ethanol or a mixture of ethanol and water.

-

Heat the reaction mixture under reflux for a period of 2 to 12 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol or another suitable solvent.

Quantitative Data Summary

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Alumina-Supported MoVP | Toluene | Room Temp. | 2 hours | 80-92 | [1] |

| Iodine (20 mol%) | DMSO | Room Temp. | 12 hours | 78-99 | [3] |

| None (Reflux) | Ethanol | Reflux | 2-12 hours | 34-85 | [6] |

| Zinc Triflate (0.2 mmol) | Acetonitrile | Room Temp. | Not Specified | 85-91 | [3] |

| Solid Acid (TiO2-Pr-SO3H) | Ethanol/Solvent-free | Room Temp. | 10 min | ~95 | [3] |

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data

While a specific, complete set of characterization data for this compound is not provided in the readily available literature, the expected spectroscopic features can be inferred from closely related structures. For a definitive analysis, it is recommended to obtain experimental data on the synthesized product. Key characterization techniques would include:

-

¹H NMR: Expected signals would include singlets for the three methyl groups and signals in the aromatic region for the protons on the benzene ring.

-

¹³C NMR: Signals corresponding to the methyl carbons and the aromatic and heterocyclic carbons would be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (172.23 g/mol ) would be expected.

-

Melting Point: A sharp melting point would indicate the purity of the synthesized compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the presented protocols for their specific laboratory conditions and to perform thorough characterization of the final product.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,6-trimethylquinoxaline. The information presented herein is intended to support research, discovery, and development activities by providing key data and methodologies related to this heterocyclic compound.

Core Physicochemical Properties

This compound is a substituted derivative of quinoxaline, a heterocyclic aromatic compound. Its physicochemical properties are crucial for understanding its behavior in chemical and biological systems, influencing factors such as solubility, membrane permeability, and potential biological activity. A summary of available quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| Melting Point | 91 - 94 °C | [2] |

| Boiling Point | 277.7 °C at 760 mmHg | [1] |

| Density | 1.084 g/cm³ | [1] |

| Flash Point | 113.6 °C | [1] |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Synthesis and Purification of this compound

The synthesis of this compound typically follows the general principle of quinoxaline synthesis, which involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol (or other suitable solvent like acetic acid)

-

Activated charcoal

-

Filter paper

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel)

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Addition of Dicarbonyl: To the stirred solution, add an equimolar amount of diacetyl (2,3-butanedione) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reaction is complete, cool the mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and heat gently for a few minutes.

-

Filtration: Filter the hot solution to remove the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified this compound in a vacuum oven.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range represents the melting point.

Determination of Boiling Point

The boiling point is determined for liquid compounds; for high-melting solids like this compound, this value is typically measured under reduced pressure to prevent decomposition. The reported boiling point is extrapolated to atmospheric pressure.

Apparatus:

-

Thiele tube or microscale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (Bunsen burner or oil bath)

Procedure (Microscale Method):

-

Sample Preparation: Place a small amount of the liquid sample into a small test tube.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Remove the heat and allow the apparatus to cool.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Density (for a Solid)

The density of a solid organic compound can be determined by the displacement method.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble)

Procedure:

-

Mass Measurement: Accurately weigh a sample of this compound using an analytical balance.

-

Volume Measurement by Displacement: Partially fill a graduated cylinder with a liquid in which the compound is insoluble and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the final volume. The difference between the final and initial volumes is the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility (General Protocol)

A general protocol for determining the solubility of a compound in various solvents.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm)

-

Suitable analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution to a suitable concentration and determine the concentration of this compound using a pre-validated analytical method.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (General Protocol)

The pKa can be determined by potentiometric titration or UV-metric methods.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Standardized acidic and basic solutions

Procedure (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (often a co-solvent system like water-ethanol if solubility in pure water is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is a common technique for determining logP.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of this compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.

-

Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Separate the two phases, typically by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2,3,6-Trimethylquinoxaline (CAS: 17635-21-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trimethylquinoxaline, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its spectroscopic characterization. Furthermore, it discusses the role of the quinoxaline scaffold in drug development, with a particular focus on the inhibition of the Wnt/β-catenin signaling pathway, and includes important safety and handling information. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

This compound (CAS number 17635-21-1) is a substituted quinoxaline derivative. The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds. This versatile chemical intermediate is utilized in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agricultural products. Its derivatives have shown promise as potential therapeutic agents, notably as inhibitors of critical signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.

Chemical and Physical Properties

This compound is a yellow crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17635-21-1 | |

| Molecular Formula | C₁₁H₁₂N₂ | |

| Molecular Weight | 172.23 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 91-94 °C | |

| Boiling Point | 277.7 °C at 760 mmHg | |

| Density | 1.084 g/cm³ | |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO. |

Synthesis

The most common and efficient method for the synthesis of this compound is the condensation reaction between 4-methyl-1,2-phenylenediamine and diacetyl (2,3-butanedione). This reaction is a classic example of quinoxaline synthesis.

molecular structure of 2,3,6-Trimethylquinoxaline

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,6-Trimethylquinoxaline

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a prominent feature in medicinal chemistry and materials science, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this structure are known to exhibit diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.

Core Molecular Properties

This compound is defined by a pyrazine ring fused to a benzene ring, with three methyl group substitutions. Its fundamental chemical and physical properties are crucial for applications in synthesis and drug design, influencing factors such as reactivity, solubility, and bioavailability.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 17635-21-1 | [5][6][7] |

| Molecular Formula | C₁₁H₁₂N₂ | [6][7][8] |

| Molecular Weight | 172.23 g/mol | [6][7][8] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C(=N2)C)C | [6] |

| InChI Key | GQRWKGBOBWHKHP-UHFFFAOYSA-N | [6][8] |

| Physical State | Solid (predicted) | |

| Boiling Point | 277.7 °C at 760 mmHg | [6] |

| Density | 1.084 g/cm³ | [6] |

| Flash Point | 113.6 °C | [6] |

Synthesis and Purification

The most established and versatile method for synthesizing quinoxaline derivatives is the acid-catalyzed condensation reaction between a substituted 1,2-phenylenediamine and a 1,2-dicarbonyl compound.[9][10] For this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

4-methyl-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Glacial Acetic Acid or Ethanol

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethanol, water, hexane, ethyl acetate)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (Buchner funnel)

-

Apparatus for column chromatography (optional)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Dicarbonyl: While stirring the solution, add 1.05 equivalents of diacetyl dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up: After completion, cool the mixture to room temperature. If an acidic solvent was used, neutralize it carefully with a base solution (e.g., saturated sodium bicarbonate).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected data based on its molecular structure are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Three sharp singlets in the aliphatic region (~2.4-2.8 ppm) corresponding to the three methyl groups.- Three signals in the aromatic region (~7.5-8.0 ppm) corresponding to the protons on the benzene ring. |

| ¹³C NMR | - Three signals in the aliphatic region (~20-25 ppm) for the methyl carbons.- Multiple signals in the aromatic region (~125-155 ppm) for the carbons of the fused ring system. |

| IR Spectroscopy | - Aromatic C-H stretching bands above 3000 cm⁻¹.- Aliphatic C-H stretching bands below 3000 cm⁻¹.- Characteristic C=N and C=C stretching absorptions in the 1500-1620 cm⁻¹ region.- Fingerprint region with unique C-H bending patterns. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight.[8]- Fragmentation patterns consistent with the loss of methyl groups or other substructures. |

Experimental Protocol: Characterization

General Procedure:

-

NMR Spectroscopy: Dissolve a 5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

IR Spectroscopy: Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion, to determine the mass-to-charge ratio.

Biological and Pharmacological Context

While specific biological activity for this compound is not extensively documented, the quinoxaline class as a whole is a cornerstone in drug discovery.[1] These compounds are known to interact with various biological targets, leading to a wide spectrum of effects. Research has demonstrated their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1] The evaluation of a new derivative like this compound would typically follow a structured drug discovery workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline, 2,3,6-trimethyl- | C11H12N2 | CID 87204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2,3,6-Trimethylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,6-trimethylquinoxaline (CAS No: 17635-21-1), a key heterocyclic aromatic compound. Due to the limited availability of publicly accessible experimental spectra, this guide presents a combination of confirmed molecular properties and predicted spectral data based on the analysis of analogous quinoxaline derivatives. Detailed experimental protocols for acquiring actual spectral data are also provided.

Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 172.23 g/mol | --INVALID-LINK-- |

| CAS Number | 17635-21-1 | --INVALID-LINK-- |

| InChI Key | GQRWKGBOBWHKHP-UHFFFAOYSA-N | --INVALID-LINK-- |

Predicted and Expected Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected key Infrared (IR) and Mass Spectrometry (MS) characteristics for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar quinoxaline derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.9 | Doublet | 1H | Aromatic H (H-8) |

| ~ 7.5-7.6 | Doublet of Doublets | 1H | Aromatic H (H-7) |

| ~ 7.4-7.5 | Singlet | 1H | Aromatic H (H-5) |

| ~ 2.6 | Singlet | 3H | Methyl H (C6-CH₃) |

| ~ 2.5 | Singlet | 6H | Methyl H (C2-CH₃, C3-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153-155 | Quaternary C (C-2, C-3) |

| ~ 140-142 | Quaternary C (C-8a) |

| ~ 138-140 | Quaternary C (C-4a) |

| ~ 136-138 | Quaternary C (C-6) |

| ~ 128-130 | Aromatic CH (C-7) |

| ~ 127-129 | Aromatic CH (C-8) |

| ~ 126-128 | Aromatic CH (C-5) |

| ~ 22-24 | Methyl C (C2-CH₃, C3-CH₃) |

| ~ 21-23 | Methyl C (C6-CH₃) |

Table 3: Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2975-2850 | Medium | Aliphatic C-H Stretch |

| 1620-1580 | Medium-Strong | C=N Stretch |

| 1550-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1470-1430 | Medium | Aliphatic C-H Bend |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 4: Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 171 | Moderate | [M-H]⁺ |

| 157 | Moderate | [M-CH₃]⁺ |

| 130 | Moderate | [M-C₂H₄N]⁺ (from pyrazine ring cleavage) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters :

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit a thin film onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation : Analyze the sample using a mass spectrometer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound for researchers and professionals in the field. The provided protocols and predicted data serve as a valuable resource for the synthesis, identification, and application of this compound in drug development and scientific research.

The Multifaceted Biological Activities of Quoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry. The synthetic accessibility and diverse pharmacological profile of its derivatives have established them as a cornerstone in the pursuit of novel therapeutic agents. This technical guide offers a comprehensive examination of the significant biological activities of quinoxaline derivatives, with a detailed focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is designed to be a valuable resource, providing structured quantitative data, detailed experimental methodologies, and visual representations of crucial molecular pathways and experimental workflows.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines.[1][2][3][4] Their mechanisms of action are varied, frequently involving the inhibition of critical enzymes and signaling pathways essential for the growth, survival, and proliferation of cancer cells.[5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline-bisarylurea 2 | HeLa (Cervical) | 0.126 | [1] |

| SMMC-7721 (Hepatoma) | 0.071 | [1] | |

| K562 (Leukemia) | 0.164 | [1] | |

| (Quinoxalin-2-yl)benzene sulphonamide 1 | HepG2 (Liver) | - | |

| Compound VIIIa | HepG2 (Liver) | 9.8 | |

| Compound VIIIc | MCF-7 (Breast) | 9.0 | |

| Compound XVa | MCF-7 (Breast) | 5.3 | |

| Compound 14 | MCF-7 (Breast) | 2.61 | [1] |

| Compound 11 | Cancer Cell Lines | 0.81 - 2.91 | [6][7] |

| Compound 13 | Cancer Cell Lines | 0.81 - 2.91 | [6][7] |

| Compound 4a | Cancer Cell Lines | 3.21 - 4.54 | [6][7] |

| Compound 5 | Cancer Cell Lines | 3.21 - 4.54 | [6][7] |

| Compound IV | PC-3 (Prostate) | 2.11 | [8] |

| Compound III | PC-3 (Prostate) | 4.11 | [8] |

Mechanisms of Anticancer Action

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases.[9] These enzymes are pivotal in cell signaling pathways that regulate cell proliferation, differentiation, and survival.

-

VEGFR-2 Inhibition: Several quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target for quinoxaline-based anticancer agents.[6][7] Overexpression of EGFR is common in many cancers, and its inhibition can lead to the suppression of tumor cell proliferation.

-

Topoisomerase II Inhibition: Some quinoxaline derivatives have been shown to inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair.[8] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[8]

-

Induction of Apoptosis: Many quinoxaline derivatives induce apoptosis in cancer cells through various mechanisms, including the disruption of the cell cycle and the modulation of pro- and anti-apoptotic proteins.[8]

Key Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

This flow cytometry-based assay is used to detect apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the quinoxaline derivative for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[9][11][12]

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13][14][15][16][17][18]

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of selected quinoxaline derivatives is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL or the half-maximal effective concentration (EC50) in µg/mL.

| Compound/Derivative | Microorganism | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Compound 5j | Rhizoctonia solani | - | 8.54 | [13] |

| Compound 5t | Rhizoctonia solani | - | 12.01 | [13] |

| Compound 5k | Acidovorax citrulli | - | - | [13] |

| Various derivatives | Staphylococcus aureus | 12-18 (zone of inhibition in mm) | - | [17] |

| Various derivatives | Candida albicans | 13-18.5 (zone of inhibition in mm) | - | [17] |

Key Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][4][13]

Antiviral Activity

Quinoxaline derivatives have shown promising activity against a range of DNA and RNA viruses.[12][19][20][21][22]

Quantitative Antiviral Activity Data

The in vitro antiviral activity is typically reported as the half-maximal inhibitory concentration (IC50) or the concentration that reduces viral plaques by a certain percentage.

| Compound/Derivative | Virus | IC50 (µM) | Activity | Reference |

| Compound 1a | Human Cytomegalovirus (HCMV) | <0.05 | - | [12] |

| Compound 20 | Human Cytomegalovirus (HCMV) | <0.05 | - | [12] |

| Compound 1 | Herpes Simplex Virus (HSV) | - | 25% plaque reduction at 20 µg/mL |

Key Experimental Protocols

This assay is used to quantify the antiviral activity of a compound.

Procedure:

-

Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Treat the cells with different concentrations of the quinoxaline derivative, followed by infection with a known amount of virus.

-

Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.

-

Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[18][23][24][25]

Anti-inflammatory Activity

Several quinoxaline derivatives have demonstrated potent anti-inflammatory properties.[10][24][26]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often evaluated by measuring the inhibition of enzymes like cyclooxygenase (COX) or in animal models of inflammation.

| Compound/Derivative | Assay | IC50 (µM) | % Inhibition | Reference |

| Compound 7b | Carrageenan-induced edema | - | 41% | [10][26] |

| Compound 11 | COX-2 Inhibition | 0.62 | - | [6][7] |

| Compound 13 | COX-2 Inhibition | 0.46 | - | [6][7] |

| Compound 4a | COX-2 Inhibition | 1.17 | - | [6][7] |

| Compound 5 | COX-2 Inhibition | 0.83 | - | [6][7] |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key inflammatory mediators and enzymes.

-

COX-2 Inhibition: Many quinoxaline derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6][7]

-

LOX Inhibition: Inhibition of lipoxygenase (LOX), another enzyme involved in the inflammatory cascade, has also been reported for some quinoxaline compounds.[10][26]

Key Experimental Protocols

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Procedure:

-

Animal Dosing: Administer the quinoxaline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[8][21][27][28][29]

This technical guide provides a comprehensive overview of the diverse biological activities of quinoxaline derivatives, highlighting their potential as therapeutic agents. The structured data, detailed protocols, and visual diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. kumc.edu [kumc.edu]

- 13. apec.org [apec.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 19. woah.org [woah.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. inotiv.com [inotiv.com]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 26. broadpharm.com [broadpharm.com]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

literature review on substituted quinoxalines

An In-depth Technical Guide to the Synthesis and Biological Activities of Substituted Quinoxalines

Introduction

Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, has solidified its position as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its derivatives are the subject of extensive research due to their broad and potent pharmacological activities, targeting a wide array of diseases from cancers to microbial infections.[1][3] This versatile core structure serves as an invaluable template for the design and synthesis of novel therapeutic agents.[1] The wide range of biological activities stems from the quinoxaline system's specific electrostatic potential, which influences its interactions with various biological molecules.[3]

This technical guide provides a comprehensive overview of the synthesis, key biological applications, and structure-activity relationships of substituted quinoxalines, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key pathways and workflows.

The construction of the quinoxaline core is a well-established area of organic chemistry. The most prominent and foundational method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] While this classic approach is still widely used, modern advancements have led to the development of greener, more efficient protocols that utilize microwave assistance, heterogeneous catalysts, and solvent-free conditions to improve yields and reduce environmental impact.[1][5][6]

Comparative Synthesis Methodologies

The synthesis of a model compound, 2,3-diphenylquinoxaline, is often used to compare the efficiency of different methods. The following table summarizes the key parameters for three prominent synthetic strategies.[5]

| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |

| Classical Condensation | None (Thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% |

| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |

| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% |

Experimental Protocols

1. Classical Condensation Method [5] This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

-

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified Spirit (approx. 16 mL)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of rectified spirit by heating.

-

In a separate container, dissolve 1.1 g of o-phenylenediamine in 1 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the hot benzil solution.

-

Reflux the mixture for 30-60 minutes.

-

After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.

-

Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline product to precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.

-

2. Microwave-Assisted Synthesis [5] A green chemistry technique that often leads to significantly shorter reaction times and improved yields.

-

Materials:

-

o-Phenylenediamine (1.1 mmol)

-

Benzil (1 mmol)

-

Acidic Alumina

-

-

Procedure:

-

In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.

-

Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[5]

-

After the reaction, allow the mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethanol or ethyl acetate) and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization.

-

3. Heterogeneous Catalysis Method [4] This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with green chemistry principles.

-

Materials:

-

o-Phenylenediamine (1 mmol)

-

Benzil (1 mmol)

-

CuH₂PMo₁₁VO₄₀ supported on alumina (0.1 g)

-

Toluene (8 mL)

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in 8 mL of toluene, add 0.1 g of the alumina-supported catalyst.

-

Stir the mixture at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the insoluble catalyst by filtration.[4]

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the pure product, which can be further purified by recrystallization from ethanol.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

The Dawn of a Heterocycle: A Technical History of Quinoxaline Compounds

A comprehensive guide for researchers and drug development professionals on the discovery, history, and evolving applications of quinoxaline compounds.

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has carved a significant niche in the landscape of medicinal chemistry and materials science. From its first synthesis in the late 19th century to its current status as a privileged scaffold in drug discovery, the journey of quinoxaline is a testament to the enduring quest for novel molecular architectures with potent biological activities. This technical guide delves into the core of quinoxaline's history, detailing its discovery, key synthetic milestones, and the ever-expanding repertoire of its biological functions, with a focus on its anticancer and antimicrobial properties.

The Genesis: Discovery and Early Synthesis

The story of quinoxaline begins in 1884, with the independent reports of its synthesis by German chemists Wilhelm Körner and Oscar Hinsberg. Their pioneering work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the foundation for what would become a vast and versatile field of heterocyclic chemistry.[1][2] The classical approach, now known as the Körner-Hinsberg reaction, involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This fundamental reaction remains a cornerstone of quinoxaline synthesis to this day.

Experimental Protocol: The Historic Körner-Hinsberg Synthesis (1884)

The following is a generalized experimental protocol based on the principles described in the original 1884 publications. It is important to note that the exact procedures and analytical techniques of the time differ significantly from modern practices.

Objective: To synthesize a quinoxaline derivative via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound.

Reagents:

-

o-Phenylenediamine

-

1,2-Dicarbonyl compound (e.g., glyoxal, benzil)

-

Ethanol (or a similar suitable solvent of the era)

Procedure:

-

A solution of the 1,2-dicarbonyl compound in ethanol was prepared.

-

To this, a solution of o-phenylenediamine in ethanol was added.

-

The reaction mixture was then heated, often on a water bath, for a period of time to facilitate the condensation reaction.

-

Upon cooling, the quinoxaline product would typically crystallize from the solution.

-

The resulting solid was then collected, likely by filtration, and purified by recrystallization from a suitable solvent, such as ethanol.

This straightforward yet elegant synthesis opened the door to the exploration of a new class of heterocyclic compounds, with the initial focus being on their chemical properties and potential as dyes.

A Century of Evolution: Modern Synthetic Methodologies

While the Körner-Hinsberg reaction provided the initial gateway, the ensuing decades have witnessed the development of a plethora of synthetic methods for quinoxaline derivatives, driven by the need for greater efficiency, diversity, and greener reaction conditions. These modern approaches offer access to a wider range of substituted quinoxalines with tailored properties.

Table 1: Overview of Key Synthetic Methods for Quinoxaline Derivatives

| Method | Description | Reagents | Advantages |

| Körner-Hinsberg Reaction | Condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. | o-Phenylenediamines, 1,2-dicarbonyls | Simple, versatile, foundational method. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the condensation reaction. | o-Phenylenediamines, 1,2-dicarbonyls | Reduced reaction times, often higher yields. |

| Catalytic Methods | Employment of various catalysts (e.g., Lewis acids, transition metals) to promote the reaction under milder conditions. | o-Phenylenediamines, 1,2-dicarbonyls, catalysts | Milder reaction conditions, improved selectivity. |

| From α-Hydroxy Ketones | In-situ oxidation of α-hydroxy ketones to 1,2-dicarbonyls followed by condensation. | o-Phenylenediamines, α-hydroxy ketones, oxidizing agent | Avoids the need for pre-synthesized 1,2-dicarbonyls. |

| From Alkynes | Cyclocondensation of o-phenylenediamines with alkynes. | o-Phenylenediamines, alkynes, catalyst | Access to a different substitution pattern. |

The Rise of a Pharmacophore: Biological Activities of Quinoxaline Derivatives

The initial interest in quinoxalines as dyes soon gave way to the discovery of their profound biological activities. Today, the quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide range of pharmacological effects.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| VIIIc | HCT116 (Colon) | 2.5 | Doxorubicin | - |

| VIIIc | MCF-7 (Breast) | 9.0 | Doxorubicin | - |

| VIIIa | HepG2 (Liver) | 9.8 | Doxorubicin | - |

| XVa | HCT116 (Colon) | 4.4 | Doxorubicin | - |

| XVa | MCF-7 (Breast) | 5.3 | Doxorubicin | - |

| VIId | HCT116 (Colon) | 7.8 | Doxorubicin | - |

| Compound 25d | MCF-7 (Breast) | 4.1 ± 0.4 | Sorafenib | 2.17 ± 0.13 |

| Compound 25d | HepG2 (Liver) | 11.7 ± 1.1 | Sorafenib | 3.51 ± 0.21 |

| Compound 23j | MCF-7 (Breast) | 10.3 | Sorafenib | - |

| Compound 23j | HepG2 (Liver) | 6.4 | Sorafenib | - |

Antimicrobial Activity

The quinoxaline nucleus has also proven to be a fertile ground for the development of novel antimicrobial agents. Derivatives have shown broad-spectrum activity against various strains of bacteria and fungi, offering potential solutions to the growing challenge of antimicrobial resistance.

Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| Compound 4 | - | 16 | - | - | - | - |

| Compound 5a | >125 | >125 | >125 | >125 | 31.25 | 62.5 |

| Compound 5b | >125 | >125 | >125 | >125 | 62.5 | 125 |

| Compound 9 | 3.9 | 1.95 | 15.6 | 15.6 | 1.95 | 0.98 |

| Compound 10 | 1.95 | 0.98 | 7.8 | 7.8 | 0.98 | 0.49 |

| Compound 11 | 0.98 | 0.49 | 3.9 | 3.9 | 0.49 | 0.24 |

| N-05 | <1 | - | - | - | - | - |

| N-09 | <1 | - | - | - | - | - |

| N-11 | <1 | - | - | - | - | - |

| N-13 | <1 | - | - | - | - | - |

Unraveling the Mechanism: Signaling Pathways Targeted by Quinoxalines

The potent biological activities of quinoxaline derivatives are a direct consequence of their ability to interact with and modulate key cellular signaling pathways. In the context of cancer, several critical pathways have been identified as targets for quinoxaline-based inhibitors.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Several quinoxaline derivatives have been developed as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline compounds.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Quinoxaline derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.

Caption: Quinoxaline-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Quinoxaline-based compounds have been identified as inhibitors of key kinases within this pathway, such as p38 MAPK.

Caption: Inhibition of the p38 MAPK signaling pathway by quinoxaline derivatives.

Conclusion and Future Perspectives

From its humble beginnings in the laboratories of 19th-century Germany, the quinoxaline scaffold has evolved into a powerhouse of medicinal chemistry. Its synthetic accessibility and the remarkable diversity of its biological activities have cemented its importance in the ongoing search for new therapeutic agents. The ability of quinoxaline derivatives to target multiple signaling pathways, particularly in the context of cancer, underscores their potential for the development of next-generation multi-targeted therapies. As our understanding of the molecular basis of disease deepens, the quinoxaline nucleus will undoubtedly continue to serve as a valuable template for the design and discovery of innovative drugs to address unmet medical needs. The journey of quinoxaline is far from over; it is a continuously unfolding story of chemical creativity and biological discovery.

References

2,3,6-Trimethylquinoxaline and its Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide focuses on the core compound 2,3,6-trimethylquinoxaline and its derivatives, providing a comprehensive overview of their synthesis, chemical properties, and biological activities to support research and drug development efforts.

Core Compound: this compound

This compound is a substituted quinoxaline with the chemical formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol .

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 17635-21-1 | [1] |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| Boiling Point | 277.7 °C | [2] |

| EINECS No. | 241-618-2 | [3] |

| MDL Number | MFCD00047593 | [3] |

Synthesis of this compound and Its Derivatives

The primary synthetic route to quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).

General Experimental Protocol for Quinoxaline Synthesis

The following is a general protocol that can be adapted for the synthesis of this compound and its derivatives:

Materials:

-

Substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine)

-

1,2-dicarbonyl compound (e.g., diacetyl)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., a few drops of acid)

Procedure:

-

Dissolve the o-phenylenediamine in the chosen solvent in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution. An equimolar amount is typically used.

-

If a catalyst is used, add it to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization:

The structure and purity of the synthesized compounds can be confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activities of Quinoxaline Derivatives

While specific biological activity data for this compound and its derivatives are not extensively available in the public domain, the broader class of quinoxaline derivatives has been widely investigated and has demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Quinoxaline derivatives have shown potent anticancer activity against a range of human cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[4][7]

Reported Anticancer Activities of Various Quinoxaline Derivatives (IC₅₀ values in µM)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline-based Compound IV | Prostate (PC-3) | 2.11 | [8] |

| Quinoxaline-based Compound III | Prostate (PC-3) | 4.11 | [8] |

| 1-(N-substituted)-quinoxaline | Breast (MCF-7) | 2.61 | [5] |

| Quinoxaline with triazole ring | Leukemia (THP-1) | 1.6 | [5] |

| Quinoxaline with triazole ring | Leukemia (Ty-82) | 2.5 | [5] |

| 2-styrylquinoline derivative | Colon (HCT 116) | Varies | [2] |

| 2-arylquinoline derivative | Cervical (HeLa) | 8.3 | [3] |

| 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Cervical (HeLa) | 13.15 | [3] |

| Quinoxaline-bisarylurea | Cervical (HeLa) | 0.126 | [5] |

| Quinoxaline-bisarylurea | Hepatoma (SMMC-7721) | 0.071 | [5] |

| Quinoxaline-bisarylurea | Leukemia (K562) | 0.164 | [5] |

| Quinoxaline derivative | Breast (MCF-7) | 9 | [9] |

| Quinoxaline derivative | Colon (HCT116) | 2.5 | [9] |

Antimicrobial Activity

Numerous quinoxaline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[10][11]

Reported Antimicrobial Activities of Various Quinoxaline Derivatives (MIC values in µg/mL)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Symmetrically disubstituted quinoxaline | Escherichia coli | 8 | [10] |

| Symmetrically disubstituted quinoxaline | Bacillus subtilis | 16 | [10] |

| Quinoxaline derivative 5k | Acidovorax citrulli | - | [11] |

| Quinoxaline derivative 5j | Rhizoctonia solani (EC₅₀) | 8.54 | [11] |

| Quinoxaline derivative 5t | Rhizoctonia solani (EC₅₀) | 12.01 | [11] |

| 2-methylsulfanyl-[4][7][9]triazolo[1,5-a]quinazoline | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25-12.50 |

Mechanisms of Action in Cancer

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms is the inhibition of topoisomerase II, an enzyme essential for DNA replication.[8] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.

Furthermore, many quinoxaline derivatives act as kinase inhibitors.[9][12] Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the activity of specific kinases, such as VEGFR, EGFR, and others involved in the PI3K/Akt/mTOR pathway, quinoxaline derivatives can effectively halt tumor growth and progression.[4][13][14]

Signaling Pathway Diagram

Caption: Putative anticancer signaling pathways targeted by quinoxaline derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC-3, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound (dissolved in a suitable solvent)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion

This compound and its derivatives belong to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. While specific data on the lead compound of this guide is limited, the broader quinoxaline family demonstrates a wide range of biological activities and mechanisms of action. This technical guide provides a foundational understanding of the synthesis, properties, and biological evaluation of these compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into specific derivatives of this compound is warranted to explore their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. bioengineer.org [bioengineer.org]

- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Stability of 2,3,6-Trimethylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects.[1] The stability of these compounds is a critical determinant of their therapeutic efficacy and shelf-life. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and stability of such molecules.[2][3][4][5][6]

Proposed Computational Methodology

The following section details a robust computational protocol for assessing the stability of 2,3,6-trimethylquinoxaline, drawing from established methods used for similar quinoxaline derivatives.[2][4][5]